![molecular formula C16H16BrF3N4 B6458607 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2549009-35-8](/img/structure/B6458607.png)
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The novel compound 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is synthesized via a three-step protocol. It exhibits promising antibacterial activity. The product’s structure is confirmed through various analytical techniques, including HRMS, IR, and 1H/13C NMR experiments .
Synthesis Analysis
The synthesis involves a Mannich reaction, a versatile method for incorporating piperazine into biologically active compounds. The compound is obtained in good yield via a three-step process. The 1,2,4-triazole derivative is prepared using a straightforward and efficient procedure. The reaction with the amine occurs in 95% ethanol at room temperature .
Molecular Structure Analysis
The molecular structure of the compound consists of a piperazine ring linked to a pyrimidine moiety. The piperazine ring has a chair conformation. The compound’s structure is confirmed by HRMS, IR, and NMR experiments .
Chemical Reactions Analysis
The compound’s synthesis involves a four-step protocol, including the preparation of the 1,2,4-triazole derivative. The reaction with the amine occurs in ethanol. Further details on specific chemical reactions are available in the original research .
科学研究应用
Antibacterial Activity
The compound’s structure includes a piperazine moiety, which has been associated with antibacterial properties . Researchers have explored its potential as an antibacterial agent against various strains. Further investigations could reveal its efficacy against specific pathogens.
Neuroprotective Potential
Molecular modeling studies suggest that certain pyrazoline derivatives, including piperazine-containing compounds, exhibit selective inhibition potential for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) active sites . These findings imply a neuroprotective role, particularly in disorders like Parkinson’s disease (PD) and other age-related neurological conditions.
Antifungal Properties
While not active against Candida albicans, the compound demonstrated fungicidal activity against Candida galibrata strains . Further exploration of its antifungal mechanisms and potential clinical applications is warranted.
Antidepressant Research
In rodent behavioral models, a related compound exhibited pharmacological properties comparable to ondansetron, a known antidepressant . Investigating the antidepressant potential of our compound could yield valuable insights.
未来方向
作用机制
Target of Action
Similar compounds with a piperazine moiety have been found to exhibit a variety of biological activities, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
Compounds with a piperazine moiety are known to interact with various targets, modulating their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Based on the wide range of biological activities associated with piperazine derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
属性
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4/c17-13-3-1-2-12(10-13)11-23-6-8-24(9-7-23)15-21-5-4-14(22-15)16(18,19)20/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEGCPFRSPMPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。